molecular formula C12H11N3O2 B10851106 N-(5-Phenyl-furan-2-carbonyl)-guanidine

N-(5-Phenyl-furan-2-carbonyl)-guanidine

Cat. No.: B10851106
M. Wt: 229.23 g/mol
InChI Key: SYROHGCLRGCTIR-UHFFFAOYSA-N
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Description

N-(5-Phenyl-furan-2-carbonyl)-guanidine: is an organic compound that features a furan ring substituted with a phenyl group at the 5-position and a guanidine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Phenyl-furan-2-carbonyl)-guanidine typically involves the reaction of 5-phenyl-furan-2-carbonyl chloride with guanidine. The preparation of 5-phenyl-furan-2-carbonyl chloride can be achieved by reacting 5-phenyl-2-furoic acid with thionyl chloride in toluene at 70°C for 4 hours . The resulting 5-phenyl-furan-2-carbonyl chloride is then reacted with guanidine under appropriate conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-Phenyl-furan-2-carbonyl)-guanidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The phenyl group or the furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(5-Phenyl-furan-2-carbonyl)-guanidine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also serve as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Phenyl-furan-2-carbonyl)-guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the furan and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(5-Phenyl-furan-2-carbonyl)-urea: Similar structure but with a urea group instead of a guanidine group.

    N-(5-Phenyl-furan-2-carbonyl)-thiourea: Similar structure but with a thiourea group instead of a guanidine group.

    N-(5-Phenyl-furan-2-carbonyl)-amidine: Similar structure but with an amidine group instead of a guanidine group.

Uniqueness: N-(5-Phenyl-furan-2-carbonyl)-guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. The guanidine group is known for its strong basicity and ability to form multiple hydrogen bonds, making this compound particularly interesting for various applications in chemistry and biology.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(diaminomethylidene)-5-phenylfuran-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c13-12(14)15-11(16)10-7-6-9(17-10)8-4-2-1-3-5-8/h1-7H,(H4,13,14,15,16)

InChI Key

SYROHGCLRGCTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N=C(N)N

Origin of Product

United States

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